2-[(4-fluorophenyl)sulfanyl]-1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}ethan-1-one
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Overview
Description
2-[(4-fluorophenyl)sulfanyl]-1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}ethan-1-one is a complex organic compound that features a combination of fluorophenyl, sulfanyl, imidazolyl, and azetidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluorophenyl)sulfanyl]-1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}ethan-1-one typically involves multiple steps:
Formation of the Fluorophenyl Sulfanyl Intermediate: This step involves the reaction of 4-fluorobenzaldehyde with a thiol compound under nucleophilic aromatic substitution conditions to form the fluorophenyl sulfanyl intermediate.
Formation of the Imidazolyl Azetidinyl Intermediate: This step involves the reaction of an imidazole derivative with an azetidine derivative under basic conditions to form the imidazolyl azetidinyl intermediate.
Coupling Reaction: The final step involves coupling the two intermediates under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[(4-fluorophenyl)sulfanyl]-1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carbonyl group can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-fluorophenyl)sulfanyl]-1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}ethan-1-one has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anticancer, antiviral, and antibacterial activities.
Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Materials Science: It can be used in the development of new materials with unique properties such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 2-[(4-fluorophenyl)sulfanyl]-1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[(4-fluorophenyl)sulfanyl]-1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}ethan-1-one is unique due to its combination of fluorophenyl, sulfanyl, imidazolyl, and azetidinyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C15H16FN3OS |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-[3-(imidazol-1-ylmethyl)azetidin-1-yl]ethanone |
InChI |
InChI=1S/C15H16FN3OS/c16-13-1-3-14(4-2-13)21-10-15(20)19-8-12(9-19)7-18-6-5-17-11-18/h1-6,11-12H,7-10H2 |
InChI Key |
NZWLDRGVTXMRHX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=O)CSC2=CC=C(C=C2)F)CN3C=CN=C3 |
Origin of Product |
United States |
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